![molecular formula C11H10ClNO2 B14408291 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one CAS No. 80675-57-6](/img/structure/B14408291.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be achieved through various methods. One common approach involves the Staudinger reaction, where ketenes react with imines to form azetidinones. For instance, the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base can yield azetidinones . Another method involves the cycloaddition of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidinones .
Aplicaciones Científicas De Investigación
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Its structural similarity to β-lactam antibiotics makes it a candidate for developing new antibacterial agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
Comparación Con Compuestos Similares
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be compared with other azetidinones and β-lactam antibiotics:
Penicillins: Both compounds share the β-lactam ring structure, but penicillins have additional functional groups that enhance their antibacterial activity.
Cephalosporins: Similar to penicillins, cephalosporins have a β-lactam ring but with a different core structure, providing a broader spectrum of activity.
Carbapenems: These compounds are highly resistant to β-lactamase enzymes, making them effective against a wide range of bacteria.
Monobactams: Monobactams contain a monocyclic β-lactam ring and are effective against gram-negative bacteria .
Propiedades
Número CAS |
80675-57-6 |
|---|---|
Fórmula molecular |
C11H10ClNO2 |
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
4-[2-(4-chlorophenyl)-2-oxoethyl]azetidin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-1-7(2-4-8)10(14)5-9-6-11(15)13-9/h1-4,9H,5-6H2,(H,13,15) |
Clave InChI |
CUUJFHQLJVMYIY-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


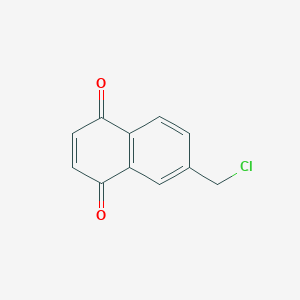
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
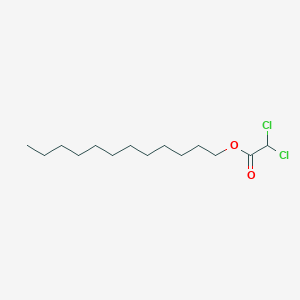
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
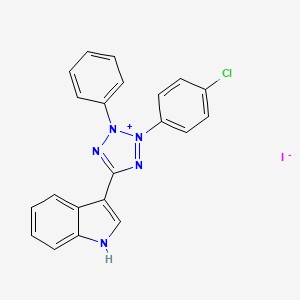
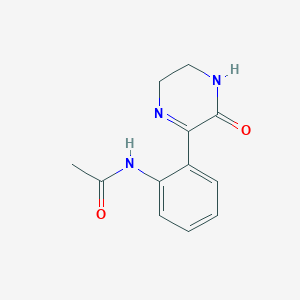
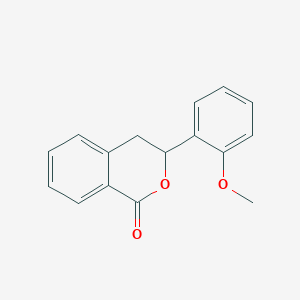


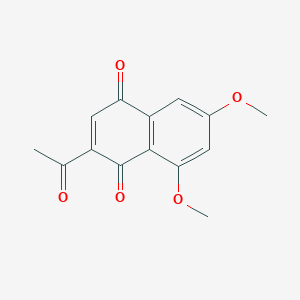
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)

